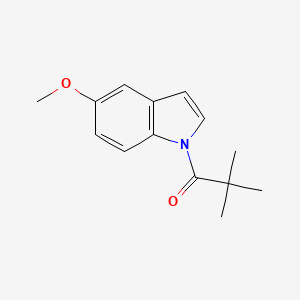

1-Pivaloyl-5-methoxyindole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H17NO2 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

1-(5-methoxyindol-1-yl)-2,2-dimethylpropan-1-one |

InChI |

InChI=1S/C14H17NO2/c1-14(2,3)13(16)15-8-7-10-9-11(17-4)5-6-12(10)15/h5-9H,1-4H3 |

InChI Key |

UOZSZNMYJWQUKO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)N1C=CC2=C1C=CC(=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Pivaloyl 5 Methoxyindole

Direct N-Pivaloylation of 5-Methoxyindole (B15748)

The most straightforward method for the preparation of 1-pivaloyl-5-methoxyindole is the direct acylation of the nitrogen atom of the 5-methoxyindole ring. This approach involves the reaction of 5-methoxyindole with a suitable pivaloylating agent.

Acylation Reagents and Reaction Conditions

The direct N-pivaloylation of 5-methoxyindole is typically accomplished using pivaloyl chloride (trimethylacetyl chloride) as the acylating agent. nih.gov The reaction is generally carried out in the presence of a base to deprotonate the indole (B1671886) nitrogen, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of pivaloyl chloride.

Commonly employed bases include tertiary amines such as triethylamine (B128534). The reaction is often conducted in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) to prevent hydrolysis of the acyl chloride. chemspider.com The reaction temperature is typically kept low, often starting at 0°C, to control the reactivity and minimize potential side reactions.

An alternative approach involves the use of a strong base, such as sodium hydride (NaH), to generate the indolide anion prior to the addition of the acylating agent. mdpi.org This method ensures complete deprotonation of the indole nitrogen, leading to a more nucleophilic species and often resulting in high yields of the N-acylated product.

Table 1: Reaction Conditions for Direct N-Pivaloylation of Indoles

| Acylating Agent | Base | Solvent | Temperature | Reference |

| Pivaloyl chloride | Triethylamine | Dichloromethane | 0°C to rt | chemspider.com |

| Pivaloyl chloride | Sodium hydride | THF | rt to 40-45°C | mdpi.org |

This table presents typical conditions that can be adapted for the N-pivaloylation of 5-methoxyindole based on procedures for similar substrates.

Regioselectivity Considerations for N- vs. C-Acylation

A key consideration in the acylation of indoles is the regioselectivity, specifically the competition between N-acylation and C-acylation, with the C3 position being the most frequent site of electrophilic attack. beilstein-journals.org The outcome of the reaction is influenced by several factors, including the reaction conditions, the nature of the acylating agent, and the substituents on the indole ring.

In the case of 5-methoxyindole, the electron-donating nature of the methoxy (B1213986) group at the 5-position increases the electron density of the entire indole ring system, potentially enhancing the nucleophilicity of both the nitrogen and the C3 position. However, N-acylation is often favored under basic conditions where the indole nitrogen is deprotonated, creating a highly nucleophilic indolide anion. The use of strong, non-nucleophilic bases and aprotic solvents generally promotes the formation of the N-acylated product.

Conversely, Friedel-Crafts acylation conditions, which typically employ a Lewis acid catalyst, tend to favor C-acylation at the C3 position. chemijournal.com The bulky nature of the pivaloyl group can also play a role in directing the acylation to the sterically less hindered nitrogen atom over the C3 position.

Multistep Synthetic Routes Involving Pivaloyl Protection

In more complex syntheses, the pivaloyl group can be introduced as a protecting group for the indole nitrogen. This strategy allows for subsequent modifications at other positions of the indole ring, after which the pivaloyl group can be removed if necessary.

Formation of 1-Hydroxy-5-methoxyindole Intermediates

Acylation of 1-Hydroxy-5-methoxyindole with Pivaloyl Chloride

Once the 1-hydroxy-5-methoxyindole intermediate is formed, it can be acylated with pivaloyl chloride to yield the corresponding 1-pivaloyloxy-5-methoxyindole. This reaction is analogous to the acylation of other hydroxylamines and would likely proceed under standard acylation conditions, such as the use of pivaloyl chloride in the presence of a base like pyridine (B92270) or triethylamine in an aprotic solvent.

Conversion from Precursors with Pivaloyl Groups at N(1)

The N-pivaloyl group can serve as a robust protecting group, enabling selective functionalization at other positions of the indole nucleus. Due to its steric bulk, the pivaloyl group can direct substitution to specific positions that might otherwise be less favored.

For instance, a this compound precursor could potentially be used in reactions where derivatization at the C2, C3, or other positions of the benzene (B151609) ring is desired. The stability of the N-pivaloyl group under various reaction conditions makes it a valuable tool in the synthesis of complex substituted indoles. Following the desired transformations, the pivaloyl group can be removed under basic conditions, for example, using a lithium base like lithium diisopropylamide (LDA) or with alkoxides such as sodium methoxide (B1231860), although the efficiency of the latter can be substrate-dependent. mdpi.org

Catalytic Systems and Reaction Optimization

The N-pivaloylation of 5-methoxyindole can be achieved using pivaloyl chloride as the acylating agent. The efficiency of this reaction is significantly influenced by the choice of catalyst, which can be broadly categorized into base-catalyzed and Lewis acid-catalyzed systems.

The selection of a suitable catalyst is paramount in directing the pivaloylation towards the desired N-acylated product while minimizing side reactions, such as C-acylation at the electron-rich C3 position of the indole ring.

Base-Catalyzed Pivaloylation:

Organic bases are commonly employed to facilitate the N-acylation of indoles. These bases act by deprotonating the indole nitrogen, thereby increasing its nucleophilicity towards the electrophilic pivaloyl chloride. Strong, non-nucleophilic bases are often preferred to avoid competition with the indole nucleophile.

One of the most effective bases for this transformation is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Research on the acylation of similar indole derivatives has shown that DBU can provide excellent yields of the N-acylated product. For instance, in the synthesis of 1-acyloxyindoles, DBU was found to be the optimal base for the acylation step using pivaloyl chloride nih.gov. The bulky nature of the pivaloyl group also favors N-acylation over C3-acylation due to steric hindrance at the C3 position.

Another commonly used base is 4-(Dimethylamino)pyridine (DMAP), which is known to be a highly efficient acylation catalyst. While often used for the esterification of alcohols, its catalytic activity extends to the N-acylation of amines and related compounds organic-chemistry.orgresearchgate.net. In the context of 5-methoxyindole pivaloylation, DMAP can be expected to act as a potent catalyst, likely proceeding through the formation of a highly reactive N-acylpyridinium intermediate.

The following interactive data table summarizes the influence of selected base catalysts on the hypothetical yield of this compound, based on findings from related literature.

| Catalyst | Pivaloylating Agent | Expected Yield (%) | Selectivity (N- vs. C-acylation) |

| DBU | Pivaloyl Chloride | High | High (Predominantly N-acylation) |

| DMAP | Pivaloyl Chloride | High | High (Predominantly N-acylation) |

| Sodium Hydride | Pivaloyl Chloride | Moderate to High | Moderate to High |

| Triethylamine | Pivaloyl Chloride | Moderate | Moderate |

Lewis Acid-Catalyzed Pivaloylation:

While less common for N-acylation of indoles due to the potential for complexation with the indole nitrogen and promotion of C-acylation, certain Lewis acids could theoretically be employed. Lewis acids activate the acylating agent, making it more electrophilic. However, for N-acylation, this approach is often less selective than base catalysis. The interaction of the Lewis acid with the indole nitrogen can decrease its nucleophilicity, and the activation of the acyl chloride can lead to competing Friedel-Crafts acylation at the aromatic ring. For these reasons, base-catalyzed methods are generally preferred for the synthesis of this compound.

The choice of solvent plays a critical role in the pivaloylation of 5-methoxyindole, influencing the solubility of reactants, the reaction rate, and in some cases, the selectivity.

Polar aprotic solvents are generally favored for this type of reaction. Solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (DCM), and dimethoxyethane (DME) are common choices. In the synthesis of 1-acyloxyindoles, DME was used as the solvent in a DBU-catalyzed acylation with pivaloyl chloride, leading to good yields nih.gov.

The polarity of the solvent can affect the dissolution of the indole substrate and the base, as well as stabilize charged intermediates that may form during the reaction. For instance, a more polar solvent might better solvate the intermediate formed after the deprotonation of the indole nitrogen by a base, thereby facilitating the subsequent nucleophilic attack on the pivaloyl chloride.

The following interactive data table illustrates the expected effect of different solvents on the yield of the DBU-catalyzed pivaloylation of 5-methoxyindole.

| Solvent | Dielectric Constant (approx.) | Expected Yield (%) | Rationale |

| Dimethoxyethane (DME) | 7.2 | High | Good solubility of reactants and stabilization of intermediates. |

| Tetrahydrofuran (THF) | 7.6 | High | Similar properties to DME, widely used in N-acylation. |

| Dichloromethane (DCM) | 9.1 | Moderate to High | Good solvent for a wide range of organic reactions. |

| Acetonitrile | 37.5 | Moderate | Higher polarity may influence reaction kinetics. |

| Toluene | 2.4 | Low to Moderate | Lower polarity may result in slower reaction rates. |

Chemical Reactivity and Transformations of 1 Pivaloyl 5 Methoxyindole

Deprotection Strategies for the N-Pivaloyl Group

The pivaloyl group, while a robust protecting group for the indole (B1671886) nitrogen, can be challenging to remove due to its steric bulk and the stability of the amide bond. However, several methods have been developed for its effective cleavage, broadly categorized into hydrolytic and other chemical methods.

Hydrolytic Removal of the Pivaloyl Group

Hydrolysis of the N-pivaloyl group in 1-pivaloyl-5-methoxyindole can be achieved under basic conditions. A general procedure for the deprotection of N-pivaloylindoles involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of water. This method provides a relatively mild approach to regenerate the N-H indole.

Detailed research has demonstrated the efficacy of this method for a range of N-pivaloylindoles. The reaction typically involves refluxing a solution of the 1-pivaloyl derivative in a solvent such as tetrahydrofuran (B95107) (THF) with an excess of DBU and a stoichiometric amount of water. The progress of the reaction can be monitored by the disappearance of the starting material. Upon completion, a standard aqueous workup and extraction can be employed to isolate the deprotected 5-methoxyindole (B15748). While specific yields for this compound are not extensively reported in dedicated studies, this method is presented as a general and effective procedure for this class of compounds.

Table 1: General Conditions for Hydrolytic Deprotection of N-Pivaloylindoles

| Reagents | Solvent | Temperature | Reaction Time |

| DBU (4 equiv), Water (2 equiv) | THF | Reflux | Monitored until completion |

Alternative Chemical Methods for N-Deprotection

Beyond hydrolysis, alternative chemical methods offer different pathways for the removal of the N-pivaloyl group. These methods often employ strong bases or reducing agents and can be advantageous in cases where the substrate is sensitive to hydrolytic conditions.

One of the most effective methods for the deprotection of N-pivaloylindoles is the use of lithium bases, such as lithium diisopropylamide (LDA). This approach has been shown to be efficient for a variety of substituted N-pivaloylindoles. The reaction is typically carried out by treating the substrate with at least two equivalents of LDA in an ethereal solvent like THF. The reaction temperature is a critical parameter and is often elevated to achieve a reasonable reaction rate. This method is particularly useful due to its high efficiency and the often clean conversion to the deprotected indole.

Another approach involves reductive cleavage of the amide bond. While less common for pivaloyl groups compared to other acyl groups, conditions utilizing strong reducing agents could potentially effect this transformation. However, the use of lithium bases like LDA remains a more widely documented and reliable alternative to hydrolysis for the deprotection of N-pivaloylindoles.

Pivaloyl Group as a Directing Group in C-H Functionalization

The N-pivaloyl group in this compound can serve as a powerful directing group for the regioselective functionalization of otherwise unreactive C-H bonds on the indole nucleus. This strategy provides a direct route to substituted indoles that might be difficult to access through classical electrophilic substitution reactions.

Directed Ortho-Metalation and Subsequent Functionalization

The pivalamido group is known to be an effective directing group for ortho-lithiation. This is attributed to the ability of the carbonyl oxygen to coordinate with the lithium cation of an organolithium base, thereby directing deprotonation to the adjacent C-H bond. In the case of this compound, this would be the C-2 position. However, it is important to consider the directing ability of the methoxy (B1213986) group at the C-5 position, which could direct lithiation to the C-4 or C-6 positions. Studies on related N-pivaloylanilines have shown that the pivalamido group is a slightly superior ortho-directing group compared to a methoxy group. sci-hub.se

The process involves treating this compound with a strong lithium base, such as n-butyllithium or sec-butyllithium, typically in an ethereal solvent at low temperatures. The resulting ortho-lithiated intermediate can then be trapped with a variety of electrophiles to introduce a functional group at the C-2 position.

Table 2: Potential Electrophiles for Trapping Ortho-Lithiated this compound

| Electrophile | Introduced Functional Group |

| Alkyl halides (e.g., CH₃I) | Alkyl |

| Aldehydes/Ketones (e.g., PhCHO) | Hydroxyalkyl |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Disulfides (e.g., (CH₃S)₂) | Thioether |

| Silyl (B83357) halides (e.g., TMSCl) | Silyl |

This directed ortho-metalation strategy offers a powerful and regioselective method for the synthesis of 2-substituted-5-methoxyindoles.

Palladium-Catalyzed C-H Activation Directed by N-Pivaloyl Group

Palladium-catalyzed C-H activation has emerged as a versatile tool for the functionalization of aromatic and heteroaromatic compounds. The N-pivaloyl group can act as a directing group in these transformations, facilitating the formation of a palladacycle intermediate that can then undergo further reactions. This approach can be used to forge a variety of new bonds, including carbon-carbon and carbon-heteroatom bonds.

While specific examples detailing the palladium-catalyzed C-H functionalization of this compound are not abundant, the general principles are well-established for a wide range of substrates with amide directing groups. These reactions often employ a palladium(II) catalyst, such as palladium(II) acetate, in the presence of an oxidant and various coupling partners. The N-pivaloyl group can direct functionalization to specific positions on the indole ring, offering a complementary strategy to ortho-metalation.

Copper-Catalyzed C-H Functionalization Strategies

Copper-catalyzed C-H functionalization has gained prominence as a more economical and sustainable alternative to palladium-catalyzed reactions. The N-pivaloyl group can also serve as a directing group in copper-catalyzed transformations, enabling the formation of new C-C, C-N, and C-O bonds.

The application of copper catalysis in the C-H functionalization of N-pivaloylindoles is an active area of research. These reactions often proceed through a radical mechanism or via a concerted metalation-deprotonation pathway. The versatility of copper catalysis allows for a broad range of functional groups to be introduced onto the indole scaffold under the direction of the N-pivaloyl group. For instance, copper-catalyzed methods have been developed for the C-H functionalization of nitrogen heterocycles, showcasing the potential of this approach for molecules like this compound. nih.gov

Regioselectivity in C4, C5, C6, and C7 Positions of the Benzene (B151609) Core

The functionalization of the benzene portion (carbocyclic ring) of the indole nucleus, specifically at the C4, C5, C6, and C7 positions, is a significant challenge due to the inherent reactivity of the pyrrole (B145914) ring. However, with the N1 and C3 positions blocked or deactivated, reactions on the benzene ring become feasible. In this compound, the regioselectivity is governed by a competition between the electronic effects of the 5-methoxy substituent and the directing capabilities of the N-pivaloyl group.

Electronic Influence of the 5-Methoxy Group: The methoxy group at C5 is a powerful electron-donating group (EDG) that activates the benzene ring towards electrophilic attack. Through resonance, it increases the electron density at the positions ortho (C4, C6) and para (C7) to itself. However, in the indole system, the C4 and C6 positions are most significantly activated.

Directing Influence of the N-Pivaloyl Group: The N-pivaloyl group, containing a carbonyl oxygen, can function as a Directed Metalation Group (DMG). wikipedia.orgbaranlab.org In reactions involving strong organolithium bases, the carbonyl oxygen can coordinate to the lithium cation, directing the deprotonation to the proximate C7 position. This effect is a powerful tool for achieving C7-selectivity, which is otherwise electronically disfavored. uwindsor.caorganic-chemistry.org

The ultimate regioselectivity depends on the chosen reaction methodology. Standard electrophilic aromatic substitution (EAS) conditions tend to favor substitution at C4 and C6, guided by the activating 5-methoxy group. In contrast, modern directed C-H functionalization strategies, such as directed ortho-metalation (DoM), can override these electronic preferences to achieve selective functionalization at C7. nih.govresearchgate.net

Electrophilic Aromatic Substitution Reactions on the Pivaloyl-Protected Indole Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. For this compound, the success and regioselectivity of EAS reactions are heavily influenced by the substituents on the indole core.

Functionalizing the benzene ring of this compound requires strategies that can selectively target the C4, C6, or C7 positions.

Directed ortho-Metalation (DoM): This is a premier strategy for C7 functionalization. wikipedia.org Treatment of this compound with a strong base like n-butyllithium or sec-butyllithium, often in the presence of an additive like TMEDA, is expected to lead to selective deprotonation at the C7 position. The resulting aryllithium intermediate can then be quenched with a wide variety of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂, silyl chlorides) to introduce a functional group exclusively at C7. baranlab.orgunblog.fr

Metal-Free Directed Borylation: Research has demonstrated that N-pivaloyl groups can direct C-H borylation to the C7 position of indoles using reagents like BBr₃. nih.govresearchgate.net This transition-metal-free method provides a C7-borylated indole, which is a versatile intermediate for subsequent cross-coupling reactions (e.g., Suzuki coupling) to form C-C, C-N, or C-O bonds.

Classical Electrophilic Aromatic Substitution: Reactions such as halogenation (e.g., with NBS or Br₂), nitration (e.g., with HNO₃/H₂SO₄), and Friedel-Crafts acylation are governed by the strong activating effect of the 5-methoxy group. These reactions are predicted to yield primarily a mixture of C4 and C6 substituted products. The bulky N-pivaloyl group may sterically hinder attack at C7, further favoring substitution at C4 and C6.

The predicted outcomes of these strategies are summarized in the table below.

| Strategy | Reagents | Predicted Major Regioisomer(s) |

| Directed ortho-Metalation (DoM) | 1. s-BuLi, THF, -78 °C 2. Electrophile (E⁺) | 7-Substituted |

| Directed C-H Borylation | BBr₃ | 7-Borylated |

| Halogenation | NBS or Br₂ | Mixture of 4- and 6-Halogenated |

| Nitration | HNO₃ / H₂SO₄ | Mixture of 4- and 6-Nitro |

| Friedel-Crafts Acylation | Acyl Chloride, AlCl₃ | Primarily 6-Acylated (due to steric hindrance at C4) |

This table represents predicted outcomes based on established chemical principles.

The 5-methoxy group plays a dominant role in classical EAS reactions by significantly activating the aromatic ring and directing incoming electrophiles.

Activation: As a strong electron-donating group, the methoxy substituent makes the benzene ring of the indole more nucleophilic and thus more reactive towards electrophiles compared to an unsubstituted indole. This allows reactions to proceed under milder conditions.

Directing Effects: The methoxy group is a powerful ortho, para-director. In the 5-substituted indole system, the ortho positions are C4 and C6, while the para position is C2 (in the pyrrole ring). Since the N-pivaloyl group deactivates the pyrrole ring to electrophilic attack, the directing influence of the methoxy group is channeled to the C4 and C6 positions of the benzene ring. The steric bulk of the peri-positioned N-pivaloyl group may disfavor substitution at the C4 position to some extent, potentially leading to a preference for the C6 position in some cases, particularly with bulky electrophiles as in Friedel-Crafts reactions.

Therefore, in any EAS reaction where a directed metalation strategy is not employed, the 5-methoxy group is the primary controller of regioselectivity, favoring substitution at C4 and C6.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This class of reaction is generally challenging on electron-rich aromatic systems.

For this compound, the benzene core is particularly electron-rich due to the bicyclic indole structure and the strongly electron-donating 5-methoxy group. SₙAr reactions require the aromatic ring to be electron-deficient, typically achieved by the presence of one or more potent electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to a suitable leaving group (e.g., a halide). dalalinstitute.comnih.gov

The substrate this compound lacks the necessary electronic features to undergo nucleophilic aromatic substitution on its benzene ring.

High Electron Density: The indole system is inherently electron-rich.

Electron-Donating Group: The 5-methoxy group further increases the electron density of the benzene ring, creating strong electronic repulsion against incoming nucleophiles.

Absence of Electron-Withdrawing Groups: There are no strong EWGs on the benzene ring to stabilize the negative charge of the Meisenheimer complex intermediate, which is a key step in the SₙAr mechanism. nih.gov

Consequently, nucleophilic substitution reactions on the C4, C6, or C7 positions of this compound are not considered a viable synthetic pathway and have not been reported in the chemical literature. Functionalization of these positions is achieved through the electrophilic substitution and directed metalation strategies discussed previously.

1 Pivaloyl 5 Methoxyindole As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Unprotected 5-Methoxyindole (B15748)

One of the primary functions of 1-Pivaloyl-5-methoxyindole is to serve as a stable precursor to 5-methoxyindole. The N-pivaloyl group is a robust protecting group that can be selectively removed under specific basic conditions to reveal the N-H bond of the indole (B1671886). This deprotection is a critical step in many synthetic pathways.

Detailed research has established reliable methods for this transformation. A common and effective procedure involves treating the 1-pivaloyl derivative with a base in a suitable solvent system. For instance, the deprotection can be achieved by refluxing the compound in tetrahydrofuran (B95107) (THF) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and water. This method efficiently cleaves the pivaloyl group, affording the corresponding unprotected 5-methoxyindole in high yield.

| Reagents | Solvent | Temperature | Reaction Time | Typical Yield |

|---|---|---|---|---|

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), Water | Tetrahydrofuran (THF) | Reflux | ~18 hours | High (~99%) |

Building Block for N-Substituted Indole Derivatives

The true utility of this compound as a building block is realized in multi-step syntheses. By protecting the indole nitrogen, chemists can perform reactions on other parts of the molecule that would otherwise be complicated by the reactivity of the N-H bond. Once these transformations are complete, the pivaloyl group is removed, as described previously.

The resulting unprotected 5-methoxyindole becomes available for a wide array of N-substitution reactions. The indole nitrogen, once deprotected, can act as a nucleophile, enabling the introduction of various functional groups. This two-stage process—protection/modification followed by deprotection/N-substitution—is a cornerstone strategy for creating diverse libraries of N-substituted indole derivatives. Methodologies for the enantioselective N-alkylation of indoles are of significant interest, although the weak nucleophilicity of the indole nitrogen presents a challenge. mdpi.com This strategic use of a protecting group like pivaloyl is essential for controlling the regioselectivity of reactions and successfully constructing complex target molecules. researchgate.net

Application in the Construction of Fused-Ring Indole Systems

The construction of fused-ring indole systems is a significant endeavor in synthetic chemistry, leading to polycyclic structures that are often found in natural products and pharmaceuticals. thieme-connect.de These syntheses can involve intramolecular reactions where a side chain attached to the indole ring cyclizes to form a new ring. While various strategies exist for creating these fused systems, such as intramolecular Friedel-Crafts acylations or cycloadditions, specific examples detailing the application of this compound in these particular transformations are not prominently featured in the reviewed scientific literature. rsc.orgrsc.org The selection of an N-protecting group is crucial in these reactions, as it can influence the electronic properties and steric environment of the indole nucleus, thereby affecting the outcome of the cyclization.

Role in Total Synthesis of Natural Product Scaffolds and Analogs

The 5-methoxyindole scaffold is a recurring motif in a multitude of natural products, particularly within the vast family of indole alkaloids. encyclopedia.pubnih.gov The total synthesis of these complex molecules often requires a meticulously planned sequence of reactions, where protecting groups are indispensable tools. purdue.edunih.gov

In the context of indole alkaloid synthesis, the pivaloyl group on this compound serves to mask the reactive N-H proton. encyclopedia.pub This protection is crucial during steps such as metal-catalyzed cross-coupling, oxidation, or the installation of acid-sensitive functional groups elsewhere in the molecule.

For example, the synthesis of pseudoindoxyl alkaloids, which feature an oxygenated indole core, requires precise control of reactivity. rsc.org The general strategy involves using an N-protected indole, like this compound, as the starting framework. After assembling the complex polycyclic structure, the pivaloyl group is removed in one of the final steps to unveil the natural product's core structure. This approach ensures that the indole nitrogen does not interfere with the delicate and often complex bond-forming reactions required to build the alkaloid's architecture.

Beyond complex alkaloids, this compound is an important intermediate for synthesizing a broader range of biologically relevant indole derivatives. luc.edu Substituted indoles are versatile intermediates for compounds with potential pharmaceutical applications. luc.edu The synthesis of these molecules often begins with a commercially available, appropriately substituted aniline, which is then elaborated into the desired indole structure. luc.edu

The role of this compound in this process is to provide a stable, workable platform. The pivaloyl-protected nitrogen allows for functionalization at other positions, such as C3, C4, or C7, without competitive N-functionalization. For instance, lithiation of the indole ring followed by quenching with an electrophile can be performed while the nitrogen is protected. After the desired substituents are in place, the pivaloyl group can be cleaved to yield the final product, demonstrating the compound's value as a versatile and controllable building block in medicinal chemistry research. chim.it

Mechanistic Investigations of Reactions Involving 1 Pivaloyl 5 Methoxyindole

Elucidation of N-Pivaloylation Reaction Mechanisms

The introduction of a pivaloyl group onto the nitrogen atom of 5-methoxyindole (B15748), a process known as N-pivaloylation, is a key step in leveraging its utility in multi-step syntheses. While various methods exist for the N-acylation of indoles, a common mechanistic pathway involves the initial deprotonation of the indole (B1671886) nitrogen, followed by a nucleophilic attack on an activated pivaloyl source. nih.govclockss.org

A widely employed method uses a strong base to generate the indolide anion, which then reacts with pivaloyl chloride. The proposed mechanism proceeds as follows:

Deprotonation: The N-H proton of 5-methoxyindole is acidic and can be removed by a suitable base, such as sodium hydride (NaH) or cesium carbonate (Cs2CO3), to form a highly nucleophilic 5-methoxyindolide anion. nih.govmdpi.com

Nucleophilic Acyl Substitution: The resulting anion attacks the electrophilic carbonyl carbon of pivaloyl chloride. atamanchemicals.com This step proceeds via a standard nucleophilic acyl substitution pathway, likely through a tetrahedral intermediate.

Chloride Elimination: The tetrahedral intermediate collapses, eliminating a chloride ion and forming the stable N-acylated product, 1-pivaloyl-5-methoxyindole.

A plausible reaction mechanism is illustrated in Figure 1.

Figure 1: Proposed mechanism for the N-pivaloylation of 5-methoxyindole using pivaloyl chloride and a base.

Alternative methods, such as the direct coupling of indoles with carboxylic acids catalyzed by boric acid or the use of thioesters as the acyl source, have also been developed. nih.govclockss.org In the case of thioesters, a base is also used to deprotonate the indole, which then attacks the thioester in a nucleophilic substitution reaction. nih.gov These varied approaches underscore the versatility of N-acylation chemistry, though the fundamental step typically involves the nucleophilic character of the deprotonated indole nitrogen.

Detailed Studies on C-H Functionalization Pathways Directed by the Pivaloyl Group

The pivaloyl group at the N-1 position of the indole ring is not merely a protecting group; it is a highly effective directing group for the regioselective functionalization of otherwise unreactive C-H bonds, particularly on the benzene (B151609) portion of the indole nucleus. chim.itnih.gov This directing ability is crucial for synthesizing complex indole derivatives by overcoming the intrinsic reactivity patterns of the indole ring, where electrophilic substitution typically occurs at the C3 position.

Transition-metal-catalyzed reactions, especially those employing palladium (Pd), rhodium (Rh), or iridium (Ir), are commonly used for this purpose. chim.itacs.org The mechanism is generally understood to proceed through a chelation-assisted C-H activation pathway, often referred to as a cyclometalation process. nih.govsemanticscholar.org

For this compound, the N-pivaloyl group can direct functionalization to the C7 position. The accepted mechanism for this transformation involves several key steps:

Coordination: The carbonyl oxygen of the pivaloyl group coordinates to the metal center (e.g., Pd(II)).

C-H Activation: This coordination brings the metal catalyst into close proximity to the C7-H bond, facilitating its cleavage through a concerted metalation-deprotonation (CMD) event. This forms a six-membered palladacycle intermediate. The formation of a six-membered ring is often favored over a five-membered alternative (which would lead to C2 functionalization) due to the steric bulk of the pivaloyl group's tert-butyl moiety. chim.it

Oxidative Addition: The coupling partner, such as an aryl halide, undergoes oxidative addition to the palladium center, increasing its oxidation state (e.g., from Pd(II) to Pd(IV)). nih.gov

Reductive Elimination: The desired C-C bond is formed through reductive elimination, releasing the C7-functionalized product and regenerating a Pd(II) species. nih.govnih.gov

Catalyst Regeneration: A base or oxidant in the reaction mixture regenerates the active Pd(II) catalyst, allowing the cycle to continue. nih.gov

The proposed catalytic cycle for a palladium-catalyzed C7-arylation is depicted in Figure 2.

Figure 2: Proposed catalytic cycle for the N-pivaloyl-directed C7-arylation of 5-methoxyindole.

This directing group strategy has been successfully applied to a range of C-H functionalization reactions, including arylation, olefination, and alkylation, providing a powerful tool for the synthesis of C7-substituted indoles. nih.gov

Analysis of Deprotection Mechanisms

While the pivaloyl group is a valuable asset for protection and directed functionalization, its removal is notoriously difficult due to its steric hindrance and the stability of the resulting amide bond. sciforum.netmdpi.org This robustness necessitates forcing reaction conditions, which can be incompatible with sensitive functional groups elsewhere in the molecule. nih.gov

Several methods have been developed for the deprotection of N-pivaloylindoles. One of the most effective protocols involves the use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA). sciforum.netmdpi.org The proposed mechanism for LDA-mediated deprotection is distinct from simple hydrolysis:

Initial Interaction: Treatment of the N-pivaloylindole with at least two equivalents of LDA in a solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures is required. sciforum.net

Assisted Metallation/Elimination: The mechanism is thought to involve an assisted metallation process, potentially leading to the cleavage of the N-CO bond. While the exact intermediates are not fully characterized, the process efficiently cleaves the pivaloyl group to regenerate the free N-H indole.

Other deprotection strategies include:

Alkaline Hydrolysis: While challenging, cleavage can sometimes be achieved using strong alkoxides like sodium methoxide (B1231860) or powdered sodium hydroxide (B78521), often requiring high temperatures. sciforum.netorganic-chemistry.org However, yields can be variable and poor depending on the specific substrate. sciforum.net

Reductive Cleavage: A reductive, non-hydrolytic procedure using excess lithium metal and a catalytic amount of an electron carrier like naphthalene (B1677914) has been shown to cleave the pivaloyl group from various amides, including N-pivaloylindoles. organic-chemistry.orgresearchgate.net This method involves the formation of a radical anion intermediate, leading to the cleavage of the C-N bond.

Kinetic and Thermodynamic Aspects of Transformations

A comprehensive understanding of the kinetic and thermodynamic parameters governing reactions of this compound is essential for reaction optimization. While detailed quantitative studies specifically for this compound are not extensively reported, the general principles of these transformations provide valuable insight.

N-Pivaloylation: The acylation of the indole nitrogen is typically a thermodynamically favorable process. The formation of the strong and stable amide C-N bond provides a significant driving force for the reaction. Kinetically, the reaction rate is dependent on the nucleophilicity of the indole (or indolide anion) and the electrophilicity of the pivaloyl source. The use of a strong base to generate the indolide anion dramatically increases the reaction rate.

C-H Functionalization: The regioselectivity of directed C-H functionalization is often under kinetic control. For example, the preference for C7 functionalization over C2 is attributed to the higher stability of the transition state leading to the six-membered cyclometalated intermediate compared to the more strained five-membered alternative. chim.it The steric repulsion between the bulky tert-butyl group and the indole's pyrrole (B145914) ring disfavors the C2-metalation pathway, creating a higher kinetic barrier for this route.

Deprotection: The removal of the N-pivaloyl group is kinetically challenging, as indicated by the need for high temperatures or highly reactive reagents. mdpi.orgnih.gov This implies a high activation energy (Ea) for the cleavage of the N-CO bond. Thermodynamically, while the deprotection reaction to form the free indole and a pivalate (B1233124) derivative may be favorable under certain conditions (e.g., in the presence of a strong base that forms a stable salt with the resulting pivalic acid), overcoming the kinetic barrier is the primary synthetic challenge. The stability of the N-pivaloyl amide bond makes it a kinetically persistent protecting group.

The interplay between these kinetic and thermodynamic factors is summarized in the table below, based on general principles of these reaction types.

| Reaction Stage | Dominant Control | Key Thermodynamic Factors | Key Kinetic Factors |

| N-Pivaloylation | Thermodynamic | Formation of a stable amide bond. | Nucleophilicity of the indole; Electrophilicity of the acylating agent. |

| C-H Functionalization | Kinetic | Stability of the final C-C or C-X bond. | Steric factors; Stability of the cyclometalated transition state. |

| Deprotection | Kinetic | Stability of the free indole and pivalate salt. | High activation energy for N-CO bond cleavage; Steric hindrance. |

Theoretical and Computational Chemistry Studies on 1 Pivaloyl 5 Methoxyindole

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and dynamic behavior of 1-Pivaloyl-5-methoxyindole are largely dictated by the rotational freedom and steric hindrance associated with the N-pivaloyl group. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule and the energy barriers between them.

Table 1: Predicted Low-Energy Conformers of this compound This table presents hypothetical data from a DFT calculation to illustrate the expected outcomes of a conformational search.

| Conformer | Dihedral Angle (C2-N1-CO-C(tBu)) | Relative Energy (kcal/mol) | Key Feature |

| A (Global Minimum) | ~65° | 0.00 | Twisted conformation, minimizing steric clash. |

| B | ~115° | +1.5 | Alternative twisted conformation. |

| C (Transition State) | 0° / 180° | >5.0 | Planar arrangement, high steric strain. |

Molecular Dynamics (MD) Simulations: While conformational analysis identifies static, low-energy structures, molecular dynamics simulations provide insights into the molecule's behavior over time in a given environment (e.g., in a solvent or near a biological receptor). An MD simulation of this compound would reveal the flexibility of the pivaloyl group, showing how it samples different rotational states at physiological temperatures. Such simulations are crucial for understanding how the molecule's shape adapts upon interaction with other molecules, which is a key aspect in fields like drug design where molecular recognition is paramount. mdpi.com The simulation would likely show significant "wobbling" or rotation of the tert-butyl group, while the indole (B1671886) core remains relatively rigid.

Electronic Structure and Reactivity Predictions

The chemical reactivity of this compound is governed by the interplay of the electron-donating 5-methoxy group and the electron-withdrawing N-pivaloyl group. Computational methods can precisely map the electronic landscape of the molecule to predict its behavior in chemical reactions.

The 5-methoxy group enriches the benzene (B151609) portion of the indole ring with electron density, enhancing its nucleophilicity and making it more susceptible to electrophilic aromatic substitution. chim.it Conversely, the N-pivaloyl group withdraws electron density from the nitrogen atom and the pyrrole (B145914) ring, which deactivates these positions towards electrophilic attack but may render the carbonyl carbon susceptible to nucleophilic attack. mdpi.org

Computational tools like DFT can be used to visualize and quantify these effects:

Molecular Electrostatic Potential (MEP): An MEP map would visually confirm the electronic distribution. It would show negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack or hydrogen bonding, and around the benzene ring due to the methoxy (B1213986) group. Positive potential (blue) would be expected near the indole N-H proton (in the parent indole) but is modified by the acyl group here.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene ring, indicating this is the most probable site for electrophilic attack. The LUMO would likely have significant contributions from the pivaloyl group and the pyrrole ring, suggesting these are the sites for nucleophilic attack.

Calculated Atomic Charges: Analysis of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) would quantify the electron distribution, showing the extent of electron withdrawal by the pivaloyl group and donation by the methoxy group.

Table 2: Predicted Electronic Properties and Reactivity Sites This table contains hypothetical data derived from DFT calculations to predict reactivity.

| Property | Predicted Location/Value | Implication for Reactivity |

| HOMO Density | Highest at C4 and C6 of the indole ring | Most likely sites for electrophilic attack. |

| LUMO Density | Highest at the carbonyl carbon and C2/C3 | Most likely sites for nucleophilic attack. |

| MEP Minimum | Near the carbonyl oxygen | Site for protonation or Lewis acid coordination. |

| Most Positive Carbon | Carbonyl carbon | Primary target for nucleophiles. |

Transition State Analysis for Key Transformations

Understanding the mechanism of a chemical reaction requires characterizing its transition state—the highest energy point along the reaction coordinate. Computational chemistry is an essential tool for locating and analyzing these fleeting structures. researchgate.net For this compound, two key transformations are of particular interest: the removal of the pivaloyl protecting group and electrophilic substitution on the indole ring.

Deprotection of the N-Pivaloyl Group: The pivaloyl group is often used as a protecting group for the indole nitrogen. mdpi.org Its removal, typically under basic conditions (hydrolysis), is a crucial synthetic step. chemicalbook.com Transition state analysis using DFT can elucidate the mechanism of this hydrolysis. The calculation would model the approach of a nucleophile (e.g., hydroxide (B78521) ion) to the carbonyl carbon. The transition state structure would feature a partially formed bond between the nucleophile and the carbonyl carbon and a partially broken C-N bond. The calculated activation energy for this transition state determines the reaction rate and can be used to compare the efficacy of different bases or reaction conditions.

Electrophilic Aromatic Substitution: As predicted by the electronic structure analysis, the benzene ring is the most likely site for electrophilic substitution. A computational study could model the reaction with a model electrophile (e.g., NO₂⁺). By calculating the activation energies for attack at different positions (C4, C6, C7), the regioselectivity of the reaction can be definitively predicted. The calculations would likely confirm that substitution is favored at the C4 or C6 positions, which are activated by the 5-methoxy group.

Table 3: Hypothetical Calculated Activation Energies for Key Transformations This table illustrates how computational results can predict the feasibility and selectivity of reactions.

| Reaction | Position of Attack | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

| Base-Catalyzed Deprotection | Carbonyl Carbon | 18.5 | Feasible under heating with a strong base. |

| Electrophilic Substitution (Nitration) | C4 | 15.2 | Major product. |

| Electrophilic Substitution (Nitration) | C6 | 16.1 | Minor product. |

| Electrophilic Substitution (Nitration) | C2 | 25.8 | Not favored due to N-acyl deactivation. |

Rational Design of Novel Synthetic Methodologies

Computational chemistry is increasingly used not only to understand existing reactions but also to design new and improved synthetic pathways. openmedicinalchemistryjournal.comnih.gov This field, often termed computer-aided synthesis design, can be applied to optimize the synthesis of this compound itself or to design derivatives with desired properties.

Optimizing the Synthesis: The formation of this compound typically involves the N-acylation of 5-methoxyindole (B15748). nih.gov This reaction can sometimes suffer from side reactions, such as C-acylation. Computational methods can be used to design a more selective process. For example, theoretical calculations could screen a variety of acylating agents (e.g., pivaloyl chloride vs. pivalic anhydride) and bases. By calculating the transition state energies for both N-acylation and C-acylation pathways for each set of reagents, conditions that maximize the kinetic favorability of the desired N-acylation product can be identified without extensive experimental screening. d-nb.info

Designing Derivatives: Computational tools are central to the rational design of new molecules, particularly in drug discovery. mdpi.comnih.gov Starting with the this compound scaffold, computational models can be used to predict how structural modifications would affect its properties. For instance, if the goal is to design a derivative that binds to a specific biological target, molecular docking simulations can be used to predict the binding affinity of various virtual derivatives. Quantitative Structure-Activity Relationship (QSAR) models could then be built to correlate calculated molecular descriptors (like electronic properties or shape) with predicted activity, guiding the synthesis of the most promising candidates.

Table 4: Hypothetical Computational Workflow for Synthetic Optimization This table outlines a rational, computation-driven approach to improving a synthetic reaction.

| Step | Computational Task | Objective |

| 1. Reagent Screening | DFT calculations of model reactions. | Compare activation barriers for different acylating agents and bases. |

| 2. Solvent Effects | Include a solvent model (e.g., PCM) in calculations. | Predict how different solvents will influence reaction rates and selectivity. |

| 3. Catalyst Design | Model the reaction with potential Lewis acid catalysts. | Identify a catalyst that selectively activates the acylating agent for N-acylation. |

| 4. Byproduct Analysis | Calculate thermodynamic stability of potential byproducts. | Understand and minimize unwanted side reactions. |

Future Research Directions for 1 Pivaloyl 5 Methoxyindole

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of 1-pivaloyl-5-methoxyindole and its precursors traditionally relies on methods that may involve harsh conditions or the use of toxic solvents. Future research will prioritize the development of greener and more efficient synthetic protocols.

Further sustainability improvements could involve:

Catalyst Development: Investigating recyclable or biodegradable catalysts for both the synthesis of the 5-methoxyindole (B15748) core and the subsequent pivaloylation step.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry.

Alternative Solvents: Exploring the use of bio-based or supercritical fluid solvents to replace traditional volatile organic compounds.

| Parameter | Conventional Method | Future Sustainable Approach |

|---|---|---|

| Solvent | Volatile Organic Compounds (e.g., THF, DMF) | Solvent-free (Mechanochemistry), Bio-solvents, or Supercritical CO2 |

| Energy Input | Thermal heating (reflux) | Mechanical energy, Microwave irradiation |

| Byproduct Generation | Stoichiometric base and salt byproducts | Catalytic methods with minimal waste |

| Overall Efficiency | Moderate yields, multi-step purifications | Higher yields, reduced purification steps nih.gov |

Exploration of Novel Reactivity Patterns and Transformations

The pivaloyl group is strongly electron-withdrawing, which significantly alters the electronic properties of the indole (B1671886) ring compared to the parent 5-methoxyindole. chim.it This modification deactivates the pyrrole (B145914) ring towards electrophilic substitution but enhances the acidity of the C2-proton, making it a prime site for directed functionalization.

Future research will focus on exploiting this altered reactivity. While C2-lithiation followed by quenching with electrophiles is a known strategy, new transformations can be explored. This includes transition-metal-catalyzed reactions that are incompatible with the unprotected indole N-H bond. For instance, developing novel palladium or rhodium-catalyzed cross-coupling reactions at the C2 or C4 positions, directed by the pivaloyl group, could open new pathways to previously inaccessible derivatives. Furthermore, investigating the participation of this compound in pericyclic reactions, such as Diels-Alder or [3+2] cycloadditions, could lead to the rapid construction of complex polycyclic indole alkaloids.

Utilization in Cascade and Multicomponent Reactions

Cascade (or tandem) reactions and multicomponent reactions (MCRs) are powerful strategies for building molecular complexity in a single step, enhancing efficiency and reducing waste. iitj.ac.inmdpi.com These processes are central to modern synthetic chemistry for creating libraries of biologically active molecules. nih.govmdpi.com

Future work should aim to design novel cascade sequences and MCRs that utilize this compound as a key building block. The pivaloyl group can act as a temporary directing group that facilitates an initial transformation, after which its removal in situ could trigger a subsequent cyclization or rearrangement step. For example, a one-pot reaction could involve the directed functionalization at C2, followed by a pivaloyl deprotection and intramolecular cyclization onto the newly introduced group to form fused-ring systems. chemicalbook.com

A hypothetical MCR could involve the reaction of this compound with an aldehyde and an isocyanide in a Ugi-type reaction, leveraging the modified reactivity of the indole to create complex peptide-like structures. nih.govbeilstein-journals.org

Advancements in Directed Functionalization Strategies

The pivaloyl group is an excellent directing group for the functionalization of the indole C2 position via directed ortho-metalation (DoM) or related C-H activation strategies. This allows for the precise introduction of a wide range of substituents.

Future advancements in this area will likely focus on:

Expanding the Scope of Catalysts: Developing more efficient and selective catalysts (e.g., based on earth-abundant metals like copper or iron) for the C-H functionalization of this compound.

Novel Functional Groups: Moving beyond simple alkylation or silylation to introduce more complex and synthetically useful moieties, such as boronic esters (for subsequent Suzuki couplings), amines, and trifluoromethyl groups.

Remote Functionalization: Exploring strategies where the pivaloyl group can direct functionalization to other positions on the indole ring, such as C4 or C7, by employing specialized ligands and catalytic systems. This would significantly increase the synthetic versatility of the starting material.

| Position | Reaction Type | Potential Reagent/Catalyst System | Product Type |

|---|---|---|---|

| C2 | Directed Borylation | Iridium catalyst / B2pin2 | C2-Borylated Indole |

| C2 | Directed Amination | Rhodium catalyst / Dioxazolone | C2-Aminoindole |

| C4/C7 | Remote C-H Arylation | Palladium catalyst / Specialized Ligand | C4/C7-Arylindole |

Integration into Flow Chemistry and Automation for Scalable Synthesis

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and straightforward scalability. nih.govnih.govuc.pt The integration of automated systems further accelerates research by enabling high-throughput screening and optimization of reaction conditions. kit.edu

The synthesis and subsequent transformations of this compound are well-suited for adaptation to flow chemistry platforms. A continuous flow process could be developed for the N-pivaloylation of 5-methoxyindole, followed by in-line purification and immediate use in a subsequent C2-functionalization step. uc.pt This "reaction telescoping" avoids the isolation of intermediates, saving time and resources. nih.gov

Automated platforms could be employed to rapidly explore a wide range of reaction parameters (e.g., temperature, residence time, reagent stoichiometry) to identify optimal conditions for a given transformation. chemrxiv.orgsoci.org Furthermore, an automated flow system could be used to synthesize a library of diverse this compound derivatives for screening in drug discovery programs, significantly accelerating the development of new therapeutic agents. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.